Fmoc-Tic-OH is a non-natural amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS)[1]. Featuring a bicyclic tetrahydroisoquinoline core, it serves as a conformationally restricted analog of phenylalanine[2]. By locking the dihedral angles, the Tic residue imposes rigid secondary structures on peptide backbones, which are utilized in peptidomimetic drug discovery [2]. For industrial and academic buyers, procuring high-purity Fmoc-Tic-OH is a structural requirement for developing highly selective receptor ligands and for overcoming the rapid in vivo degradation typical of linear, natural peptides [1].
Substituting Fmoc-Tic-OH with its unconstrained natural counterpart, Fmoc-Phe-OH, compromises both the pharmacokinetic profile and target selectivity of the final peptide [1]. While Phe allows conformational flexibility leading to multi-receptor binding and rapid proteolytic cleavage, the rigid Tic core sterically shields adjacent peptide bonds from enzymatic degradation and forces the pharmacophore into a specific binding geometry [2]. Furthermore, from a manufacturing standpoint, Tic is a sterically hindered secondary amine; replacing it alters established SPPS coupling kinetics, rendering standard coupling protocols insufficient for sequences that require the structural constraints of Tic [3].
Incorporating Fmoc-Tic-OH into peptide sequences reduces susceptibility to enzymatic degradation compared to natural phenylalanine [1]. The bulky, bicyclic tetrahydroisoquinoline core creates steric hindrance around adjacent amide bonds, blocking access by aminopeptidases and other proteolytic enzymes [1]. In pharmacokinetic evaluations, replacing Phe with Tic increases the plasma half-life of the resulting peptidomimetic by over 10-fold, transforming rapidly cleared peptides into viable, long-acting therapeutic candidates [2].
| Evidence Dimension | Enzymatic degradation half-life (in vivo / plasma) |
| Target Compound Data | Tic-containing peptides exhibit prolonged half-lives (>10-fold increase) and resist aminopeptidase cleavage |
| Comparator Or Baseline | Phe-containing natural peptides (rapidly degraded, short half-life) |
| Quantified Difference | Up to 10- to 16-fold increase in plasma half-life compared to native Phe analogs |
| Conditions | Human plasma and specific protease assays |
Procuring Fmoc-Tic-OH allows developers to overcome the primary limitation of peptide therapeutics—rapid in vivo clearance—by structurally shielding the peptide backbone.
Fmoc-Tic-OH is utilized to lock the dihedral angles of the peptide side chain, a structural feature impossible with flexible Fmoc-Phe-OH [1]. This conformational restriction forces the aromatic ring into a specific spatial orientation. In the development of opioid receptor ligands, substituting Phe with Tic shifts the pharmacological profile from a non-selective mixed agonist to a highly selective delta-opioid antagonist, achieving subnanomolar binding affinities[2].
| Evidence Dimension | Receptor binding affinity and subtype selectivity |
| Target Compound Data | Tic-constrained peptides achieve subnanomolar affinity and extreme selectivity |
| Comparator Or Baseline | Unconstrained Phe-analogs exhibit flexible binding and poor subtype selectivity |
| Quantified Difference | >1000-fold improvement in specific receptor subtype selectivity (e.g., delta-opioid over mu-opioid) |
| Conditions | In vitro receptor binding assays |
Buyers targeting highly specific receptor subtypes must use Tic to enforce the exact 3D pharmacophore geometry that flexible amino acids cannot maintain.
Because the nitrogen in the Tic residue is part of a rigid ring system, it functions as a sterically hindered secondary amine during Solid-Phase Peptide Synthesis (SPPS)[1]. Unlike Fmoc-Phe-OH, which couples rapidly using standard HBTU/HOBt chemistry, coupling the subsequent amino acid onto a resin-bound Tic residue requires highly reactive uronium-based activators like HATU or HOAt, often combined with microwave heating, to achieve >95% yields [2].
| Evidence Dimension | SPPS coupling efficiency and activation requirements |
| Target Compound Data | Fmoc-Tic-OH requires HATU/HOAt or microwave assistance for >95% yield on subsequent couplings |
| Comparator Or Baseline | Fmoc-Phe-OH achieves >95% yield with standard HBTU/HOBt |
| Quantified Difference | Standard HBTU coupling onto Tic often yields incomplete reactions (<50%), whereas optimized HATU/microwave protocols restore yields to >95% |
| Conditions | Solid-phase peptide synthesis (SPPS) resin coupling steps |
Procurement teams must ensure that when purchasing Fmoc-Tic-OH, the manufacturing process is simultaneously supplied with high-efficiency coupling reagents like HATU to prevent costly synthesis failures.
Utilizing Fmoc-Tic-OH to replace natural phenylalanine in therapeutic peptide sequences prevents rapid enzymatic degradation in plasma, significantly extending the drug's half-life for oral or systemic administration[1].
Fmoc-Tic-OH is an essential building block for synthesizing TIPP (Tyr-Tic-Phe-Phe) and related derivatives, where the rigid Tic core is mandatory for achieving subnanomolar delta-opioid receptor selectivity [2].
In structural biology and drug design, Fmoc-Tic-OH is used to artificially induce and stabilize beta-turn motifs in peptide backbones, allowing for precise structure-activity relationship (SAR) mapping [3].
When scaling up the synthesis of Tic-containing peptides, process chemists must adapt standard SPPS protocols by procuring and integrating high-efficiency coupling reagents like HATU to overcome the steric hindrance of the Tic secondary amine [4].